molecular formula C22H22N2O3 B2371111 benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate CAS No. 1798018-60-6

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate

Cat. No. B2371111
M. Wt: 362.429
InChI Key: RSUGQTAFNOQEIC-UHFFFAOYSA-N
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Description

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate, also known as compound A, is a research compound due to its potent biological properties and potential applications in the field of research and industry. It is a compound with the molecular formula C22H22N2O3 .

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound undergoes trans-esterification in the presence of ethanol, catalyzed by carboxylesterases. This process affects the in vivo clearance of the compound, suggesting its pharmacokinetics is sensitive to the presence of ethanol and related esterase activity (Chen et al., 2004).

Antidepressant and Anti-Acetylcholinesterase Activity

Benzyl 3-(1H-Indole-3-Carbonyl)Piperidine-1-Carboxylate derivatives have shown antidepressant-like effects and significant anti-acetylcholinesterase activity, indicating potential therapeutic applications in neurodegenerative disorders (Sugimoto et al., 1990); (Köksal & Bilge, 2007).

Anticonvulsant Properties

The structural analogs of Benzyl 3-(1H-Indole-3-Carbonyl)Piperidine-1-Carboxylate demonstrate potential anticonvulsant properties, offering leads for the development of treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Modulation of Receptors and Anticancer Potential

The compound and its derivatives have been involved in virtual screening targeting receptors like urokinase receptor and exhibited properties influencing breast tumor metastasis and angiogenesis, highlighting its relevance in cancer research and potential therapeutic applications (Wang et al., 2011).

Anti-Fatigue Effects

Benzyl 3-(1H-Indole-3-Carbonyl)Piperidine-1-Carboxylate derivatives have shown anti-fatigue effects, enhancing the forced swimming capacity of mice, indicating potential applications in performance enhancement and recovery from fatigue (Wu et al., 2014).

Modulation of Memory and Cognitive Processes

The compound positively influences long-term potentiation in the hippocampus and exhibits memory retention benefits, suggesting its application in cognitive enhancement and possibly in the treatment of memory-related disorders (Stäubli et al., 1994); (Wu et al., 2013).

properties

IUPAC Name

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(19-13-23-20-11-5-4-10-18(19)20)17-9-6-12-24(14-17)22(26)27-15-16-7-2-1-3-8-16/h1-5,7-8,10-11,13,17,23H,6,9,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGQTAFNOQEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate

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